molecular formula C7H17N B1618227 N-Ethyl-1,2-dimethylpropylamine CAS No. 2738-06-9

N-Ethyl-1,2-dimethylpropylamine

Cat. No.: B1618227
CAS No.: 2738-06-9
M. Wt: 115.22 g/mol
InChI Key: FQBQBRBAJDVVOH-UHFFFAOYSA-N
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Description

N-Ethyl-1,2-dimethylpropylamine is an organic compound with the molecular formula C7H17N. It is a tertiary amine, characterized by the presence of an ethyl group and two methyl groups attached to the nitrogen atom. This compound is known for its applications in various chemical processes and industries.

Scientific Research Applications

N-Ethyl-1,2-dimethylpropylamine has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of amines depends on their specific chemical structure and the biological system in which they are involved. As a primary amine, “2-Butanamine, N-ethyl-3-methyl-” may participate in various chemical reactions due to its nucleophilic nature .

Safety and Hazards

The safety and hazards associated with “2-Butanamine, N-ethyl-3-methyl-” would depend on its specific properties and how it is handled. Amines can be hazardous if ingested, inhaled, or come into contact with the skin . They are also flammable and should be kept away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-1,2-dimethylpropylamine can be synthesized through several methods. One common method involves the reaction of N-propanol with hydrogen and dimethylamine in the presence of a Cu-Zn/Al2O3 catalyst. The process involves preheating, vaporizing, and feeding the reactants into a fixed bed reactor for the substitution reaction. The reacted material is then condensed, cooled, and separated into gas and liquid phases .

Industrial Production Methods

The industrial production of this compound typically follows the continuous preparation method mentioned above. This method is advantageous due to its high conversion rate, good selectivity, low energy consumption, and low production cost .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1,2-dimethylpropylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-1,2-dimethylpropylamine is unique due to its specific arrangement of ethyl and methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and industrial processes.

Properties

IUPAC Name

N-ethyl-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-5-8-7(4)6(2)3/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBQBRBAJDVVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027497
Record name 2-Butanamine, N-ethyl-3-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2738-06-9
Record name N-Ethyl-3-methyl-2-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2738-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanamine, N-ethyl-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002738069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanamine, N-ethyl-3-methyl-
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Record name 2-Butanamine, N-ethyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butanamine, N-ethyl-3-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.266
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Record name 2-BUTANAMINE, N-ETHYL-3-METHYL-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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